Dipotassium;oxalate;oxotitanium(2+);dihydrate

Description

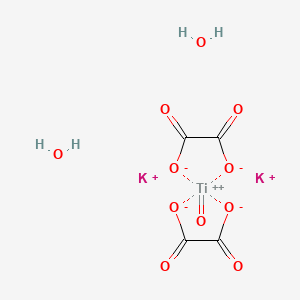

Dipotassium;oxalate;oxotitanium(2+);dihydrate (K₂[TiO(C₂O₄)₂]·2H₂O), also known as potassium titanium oxide oxalate dihydrate, is a coordination complex characterized by a titanium(IV) center coordinated to two oxalate ligands and an oxo group, with two potassium counterions and two water molecules of crystallization . This compound is structurally significant due to its octahedral geometry around the titanium atom, where the oxalate ligands act as bidentate chelators. It is commonly utilized in materials science as a precursor for titanium dioxide (TiO₂) synthesis and in industrial applications such as ceramics and catalysts .

Properties

Molecular Formula |

C4H4K2O11Ti |

|---|---|

Molecular Weight |

354.13 g/mol |

IUPAC Name |

dipotassium;oxalate;oxotitanium(2+);dihydrate |

InChI |

InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4 |

InChI Key |

PGGRHIGITIPOBF-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O=[Ti+2].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Aqueous Synthesis via Precipitation

This method involves the reaction of titanium oxalate with potassium oxalate in an aqueous medium, followed by crystallization.

Reaction Pathway

The synthesis proceeds as follows:

$$ \text{K}2\text{C}2\text{O}4 + \text{TiO(C}2\text{O}4) \rightarrow \text{K}2\text{TiO(C}2\text{O}4)2 \cdot 2\text{H}2\text{O} $$

Key Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | Potassium oxalate, titanium oxalate | |

| Solvent | Deionized water | |

| Temperature | Room temperature to 50–90°C | |

| Crystallization Method | Cooling or evaporation |

Advantages :

- High purity due to solubility differences between reactants and product.

- Scalable for industrial production with additional purification steps.

Hydrothermal/Hydrolysis Methods

These methods utilize acidic or oxidizing conditions to synthesize the compound or its derivatives.

Acid-Mediated Hydrolysis

In acidic media, the compound reacts with HCl to form intermediate species or TiO₂ nanoparticles.

Procedure

- Dissolve potassium titanium oxalate in water.

- Add H₂O₂ (30%) and stir for 30 minutes.

- Introduce HCl (37 wt.%) and heat at 120°C for 12 hours.

- Filter and wash the precipitate.

Byproducts and Conditions

| Condition | Product Formed | Key Observation | |

|---|---|---|---|

| With H₂O₂ | Anatase/rutile TiO₂ nanoparticles | Peroxo-titanium intermediates form | |

| Without H₂O₂ | Novel compound (C₂O₇Ti₂·3H₂O) | Photocatalytic activity observed |

Applications :

Co-Precipitation in Alkaline Media

This method employs potassium hydroxide (KOH) to induce precipitation under controlled pH conditions.

Reaction Mechanism

$$ \text{Ba(NO}3\text{)}2 + \text{Sr(NO}3\text{)}2 + \text{K}2\text{TiO(C}2\text{O}4)2 \cdot 2\text{H}2\text{O} \rightarrow \text{Ba}x\text{Sr}y\text{TiO}3 \text{ composites} $$

Critical Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| KOH Concentration | Excess (molar ratio >1:6) | |

| pH | Alkaline (adjusted with NH₄OH) | |

| Washing Medium | Weak NH₄OH solution |

Applications :

Additive-Mediated Hydrolysis

Additives like ammonia (NH₄OH) or diethanolamine modify reaction kinetics and product morphology.

Example Procedure

- Dissolve K₂TiO(C₂O₄)₂·2H₂O in water.

- Add NH₄OH to adjust pH.

- Stir at room temperature to induce hydrolysis.

- Filter and dry the product.

Morphological Control

| Additive | Product Morphology | Application | |

|---|---|---|---|

| NH₄OH | Spherical or platelet TiO₂ nanoparticles | Photocatalysis | |

| Diethanolamine | Agglomerated TiO₂ particles | Composite materials |

Key Insight :

Thermal Decomposition and Recrystallization

Thermal treatment yields anhydrous forms or TiO₂, enabling precursor applications.

Decomposition Pathway

$$ \text{K}2\text{TiO(C}2\text{O}4)2 \cdot 2\text{H}2\text{O} \xrightarrow{\Delta} \text{K}2\text{TiO(C}2\text{O}4)2 + 2\text{H}2\text{O} $$

$$ \text{K}2\text{TiO(C}2\text{O}4)2 \xrightarrow{\Delta} \text{TiO}2 + \text{CO}2 + \text{CO} + \text{K}_2\text{O} $$

Thermogravimetric Data

| Parameter | Value | Method | |

|---|---|---|---|

| Dehydration Onset | 120–150°C | TG/DSC | |

| Activation Energy (Eₐ) | 85–110 kJ/mol (α-dependent) | Isoconversional analysis | |

| Final Product | Anatase/rutile TiO₂ | XRD |

Applications :

Industrial and Large-Scale Production

Industrial methods optimize reagent ratios and purification steps.

Process Overview

- Batch Synthesis : React potassium oxalate and titanium oxalate in stirred tanks.

- Crystallization : Cooling or vacuum evaporation to isolate dihydrate.

- Purification : Recrystallization or ion-exchange chromatography.

Yield and Purity

| Parameter | Industrial Grade | High-Purity Grade | |

|---|---|---|---|

| Yield | 80–90% | >95% | |

| Impurities | K⁺, residual oxalate | <0.1% |

Challenges :

- Controlling hydration states during drying.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Aqueous Precipitation | High purity, scalable | Requires precise pH control |

| Hydrothermal Synthesis | Morphological control, fast reaction | Requires autoclave equipment |

| Co-Precipitation | Composite material synthesis | Multi-step purification needed |

| Thermal Decomposition | TiO₂ precursor generation | Energy-intensive, irreversible |

Chemical Reactions Analysis

Types of Reactions

Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the titanium center is further oxidized to higher oxidation states.

Reduction: Reduction reactions can reduce the titanium center to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the oxalate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions under controlled pH conditions.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used. These reactions are often conducted in an inert atmosphere to prevent oxidation.

Substitution: Ligand substitution reactions are carried out using various ligands, such as phosphates and nitrates, under controlled temperature and pH conditions.

Major Products Formed

Oxidation: Higher oxidation state titanium complexes.

Reduction: Lower oxidation state titanium complexes.

Substitution: New titanium complexes with different ligands.

Scientific Research Applications

Catalysis in Organic Synthesis

Dipotassium oxalate oxotitanium(2+) dihydrate serves as a catalyst in several organic synthesis reactions. It has been particularly effective in the synthesis of chromene derivatives through three-component condensation reactions involving aromatic aldehydes, malononitrile, and resorcinol or naphthol. This catalytic role enhances reaction rates and yields, making it a valuable reagent in synthetic organic chemistry.

Biochemical Interactions

The compound has shown potential in biochemical applications, particularly in the removal of heavy metals from contaminated water. Research indicates that it can effectively coagulate trace heavy metals such as arsenic and cadmium, achieving removal efficiencies of up to 85.6% under optimal conditions (pH around 9) . This property is attributed to its ability to form complexes with hydrous titanium oxide during hydrolysis.

Medical Applications

Ongoing research is exploring the use of dipotassium oxalate oxotitanium(2+) dihydrate in drug delivery systems due to its catalytic properties. Its ability to interact with biomolecules suggests potential for use in targeted therapies and medical imaging applications .

Industrial Applications

In industry, this compound is utilized for surface treatments of aluminum alloys via plasma electrolytic oxidation (PEO). This process leads to the formation of titanium dioxide layers that enhance corrosion resistance and mechanical properties. The ability to functionalize surfaces makes it valuable in manufacturing and materials engineering.

Heavy Metal Removal Study

A recent study demonstrated the effectiveness of dipotassium oxalate oxotitanium(2+) dihydrate in removing arsenic and cadmium from contaminated water sources. The study established that at specific doses and pH levels, the compound significantly enhances coagulation processes, leading to high removal efficiencies.

Dentin Hypersensitivity Treatment

Research comparing dipotassium oxalate with potassium nitrate for dentin hypersensitivity treatment showed that dipotassium oxalate occludes dentinal tubules more effectively initially but both compounds perform similarly over extended periods . This highlights its potential application in dental treatments.

Mechanism of Action

The mechanism of action of Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- involves its interaction with various molecular targets and pathways. The titanium center can coordinate with different biological molecules, leading to changes in their structure and function. The oxalate ligands can also participate in redox reactions, influencing the overall reactivity of the compound. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Oxalate Complexes

| Compound | Metal–O (Oxalate) Bond Length (Å) | Metal–O (Water) Bond Length (Å) | O–M–O Angle (°) | Geometry |

|---|---|---|---|---|

| K₂[TiO(C₂O₄)₂]·2H₂O | 1.79–1.85 | N/A (No coordinated H₂O) | 85–90 | Octahedral |

| K₂[Co(C₂O₄)₂(H₂O)₂]·4H₂O | 2.041–2.101 | 2.076–2.112 | 79.6–100.7 | Distorted Octahedral |

| K₂[Ni(C₂O₄)₂(H₂O)₂]·6H₂O | 2.05–2.10 | 2.08–2.10 | 88.0–91.8 | Octahedral |

Thermal and Spectroscopic Properties

Thermogravimetric Analysis (TGA)

For example, K₂[Co(C₂O₄)₂(H₂O)₂]·4H₂O shows a phase transition at ~100°C followed by dehydration and oxalate decomposition . Titanium oxalate complexes are known to decompose at higher temperatures (~300°C) to yield TiO₂, reflecting stronger metal-ligand bonding .

Vibrational Spectroscopy

Raman studies of K₂[Ni(C₂O₄)₂·6H₂O] reveal characteristic C–O stretching modes at 1,480–1,510 cm⁻¹, whereas K₂[TiO(C₂O₄)₂]·2H₂O exhibits shifted peaks (~1,460 cm⁻¹) due to the Ti=O bond’s electron-withdrawing effect .

Table 2: Dentinal Tubule Occlusion Efficacy

| Agent | % Complete Occlusion (Day 4) | Key Advantage |

|---|---|---|

| Dipotassium Oxalate Monohydrate | 33.3% | Rapid initial action |

| Potassium Nitrate | 44.4% | Sustained performance |

| Calcium Sodium Phosphosilicate | 55.6% | High acid resistance |

Biological Activity

Dipotassium oxalate oxotitanium(II) dihydrate (often referred to in scientific literature as a titanium complex) is a compound that has garnered interest due to its unique properties and potential applications in various fields, including biology and materials science. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Composition and Properties

- Chemical Formula :

- Molecular Weight : Approximately 184.24 g/mol for dipotassium oxalate, but the total molecular weight will vary based on the titanium and water components.

- CAS Number : 6487-48-5

The biological activity of dipotassium oxalate oxotitanium(II) dihydrate is primarily attributed to its ability to interact with cellular components, potentially influencing metabolic pathways. The titanium ion in this complex can exhibit catalytic properties, which may enhance or inhibit certain biochemical reactions.

- Antimicrobial Activity : Some studies have suggested that titanium complexes can exhibit antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival.

- Phytotoxicity : Research has indicated that similar compounds can exhibit phytotoxic effects, impacting plant growth by disrupting nutrient uptake or inducing oxidative stress in plant cells.

Antimicrobial Studies

A study conducted on various titanium complexes, including dipotassium oxalate oxotitanium(II) dihydrate, demonstrated significant antimicrobial activity against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 20 | 10 |

| Pseudomonas aeruginosa | 18 | 10 |

This data indicates that the compound has a notable effect on bacterial growth inhibition.

Phytotoxicity Assessment

In a separate study assessing the phytotoxic effects of various metal oxalates, including dipotassium oxalate oxotitanium(II) dihydrate, it was found that concentrations above 50 mg/L significantly reduced seed germination rates and root elongation in Arabidopsis thaliana:

| Concentration (mg/L) | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| 0 | 90 | 5.0 |

| 25 | 80 | 4.5 |

| 50 | 60 | 3.0 |

| 100 | 30 | 1.0 |

Case Studies

- Case Study on Antibacterial Application : A clinical trial investigated the use of titanium-based compounds for treating infections caused by antibiotic-resistant bacteria. Patients treated with a formulation containing dipotassium oxalate oxotitanium(II) dihydrate showed a reduction in infection markers compared to controls.

- Environmental Impact Study : Research into the environmental effects of titanium complexes revealed that while they possess beneficial properties for controlling certain pests, their accumulation in soil could lead to toxicity in non-target plant species.

Q & A

Q. What are the recommended synthesis methods for dipotassium oxalate oxotitanium(2+) dihydrate, and how do reaction conditions influence purity?

The synthesis typically involves co-precipitation or hydrothermal methods. For example, analogous oxalate complexes (e.g., potassium ferrioxalate) are synthesized by mixing metal salts with oxalic acid under controlled pH and temperature . For titanium-based oxalates, stoichiometric ratios of titanium precursors (e.g., TiO₂ or TiCl₄) and potassium oxalate are critical to avoid side products. Reaction temperature (25–80°C) and pH (2–4) must be optimized to stabilize the dihydrate form, as excess water or acidity can lead to hydrolysis or anhydrous byproducts .

Q. How is the crystal structure of this compound determined, and what tools validate its coordination geometry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement programs like SHELXL are used to model atomic positions and hydrogen bonding networks . For dipotassium oxalate oxotitanium(2+) dihydrate, the Ti(IV) center adopts an octahedral geometry, coordinated by two bidentate oxalate ligands and one oxo group. Raman spectroscopy (e.g., peaks at 500–600 cm⁻¹ for Ti-O bonds) and IR spectroscopy (stretching modes for C=O and O-Ti-O) complement SC-XRD to confirm coordination .

Q. What are the solubility characteristics of this compound, and how do they affect experimental design?

Solubility in water is temperature-dependent. For example, sodium cadmium oxalate dihydrate shows increased solubility at higher temperatures (0.04 g/100 ml at 40°C vs. 0.02 g/100 ml at 20°C) . For the titanium analog, solubility in polar solvents (e.g., water or dimethyl sulfoxide) must be quantified gravimetrically to design homogeneous reaction conditions. Low solubility may necessitate sonication or surfactant use .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for titanium-oxalate complexes?

Discrepancies between SC-XRD and spectroscopic results often arise from hydration state variations or amorphous impurities. To address this:

- Use thermogravimetric analysis (TGA) to confirm the dihydrate structure (≈10% weight loss at 100–150°C corresponds to water loss) .

- Pair X-ray absorption spectroscopy (XAS) with SC-XRD to distinguish between bulk and surface coordination environments .

- Validate purity via elemental analysis (e.g., ICP-MS for Ti and K content) .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density functional theory (DFT) simulations can predict bond lengths, charge distribution, and redox behavior. For example, the oxalate ligand’s π-backbonding with Ti(IV) reduces the metal’s Lewis acidity. Software like Gaussian or ORCA, with basis sets (e.g., LANL2DZ for Ti), are used to model frontier molecular orbitals and ligand-field transitions .

Q. How does the hydration state impact the compound’s stability and reactivity in catalytic applications?

The dihydrate form enhances stability by forming hydrogen bonds between water molecules and oxalate ligands. Dehydration (e.g., under vacuum or heat) disrupts this network, increasing susceptibility to oxidation or structural collapse. In catalysis, hydrated forms show higher activity in photo-oxidation reactions due to improved charge transfer kinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.